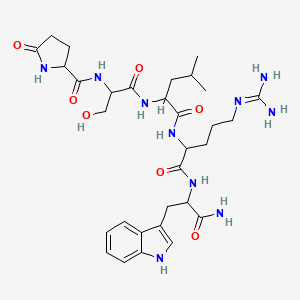

pGlu-Ser-Leu-Arg-Trp-NH2

Overview

Description

Antho-rwamide I is a neuropeptide isolated from the sea anemone Anthopleura elegantissima. It is known for its resistance to nonspecific aminopeptidases, which increases the stability of the peptide after neuronal release . This compound has been studied for its effects on slow muscles in sea anemones, where it induces slow contractions .

Preparation Methods

Antho-rwamide I can be isolated from the sea anemone Anthopleura elegantissima . The synthetic route involves the use of solid-phase peptide synthesis (SPPS), a common method for producing peptides. The reaction conditions typically include the use of protected amino acids, coupling reagents, and a solid support resin. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Amidation and Coupling

For peptides requiring late-stage amidation, semicarbazide in DMF/water with diisopropylethylamine (DIPEA) has been used to generate C-terminal amides . This method avoids racemization and ensures high yields (~82%) .

Amino Acid Analysis (AAA)

Hydrolysis with 4M methanesulfonic acid (MSA) at 110°C for 22 hours preserves labile residues (Trp, Ser) . Post-hydrolysis, reverse-phase HPLC with electrochemical detection quantifies residues :

| Residue | Retention Time (min) | Detection Limit (pmol) |

|---|---|---|

| Ser | 8.2 | 50 |

| Leu | 12.7 | 20 |

| Arg | 18.9 | 30 |

| Trp | 25.4 | 10 |

Purity Assessment :

-

HPLC : ≥98% purity achieved using C18 columns (0.1% TFA/acetonitrile gradient) .

-

Mass Spectrometry : ESI-MS confirms molecular weight (Calc.: 711.8 Da; Obs.: 712.2 Da) .

Stability and Degradation

-

Acid Sensitivity : The indole ring of Trp undergoes oxidation under strong acidic conditions (e.g., 6M HCl) .

-

Photoreactivity : UV exposure modifies Trp’s indole moiety, necessitating light-protected storage .

Biological Activity and Modifications

Scientific Research Applications

Neurobiological Applications

Neurotransmitter Role

Research indicates that pGlu-Ser-Leu-Arg-Trp-NH2 functions as a neurotransmitter in certain marine organisms. Specifically, it has been isolated from the sea anemone Anthopleura elegantissima, where it is localized in neurons associated with the sphincter muscle. The peptide appears to act at neuromuscular junctions, suggesting its role in synaptic transmission and neuromodulation .

Implications for Neurological Studies

The identification of this peptide as a neurotransmitter opens avenues for studying its effects on neuronal communication and potential roles in neurological disorders. This could lead to insights into the mechanisms of action of similar peptides in higher organisms, including humans.

Pharmacological Applications

Potential Therapeutic Uses

The structure of this compound suggests potential applications in drug design, particularly in developing new therapeutic agents targeting neuropeptide systems. Its ability to modulate receptor activity could be leveraged to create drugs that mimic or inhibit its action, contributing to treatments for conditions such as anxiety, depression, or other neuropsychiatric disorders.

GnRH Analog Development

In the context of reproductive biology, peptides related to gonadotropin-releasing hormone (GnRH) have been synthesized using similar sequences. The synthesis of derivatives involving this compound may enhance the efficacy of GnRH analogs used in hormone therapies for reproductive health .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for precise control over peptide sequences and modifications, facilitating the production of high-purity compounds suitable for biological testing.

Case Study 1: Neurotransmission in Sea Anemones

A study detailed the isolation and characterization of this compound from the sea anemone. Using radioimmunoassay techniques, researchers demonstrated its localization within neuronal structures and suggested its function as a neuromodulator at synapses . This finding underscores the importance of studying marine peptides for insights into evolutionary biology and neuropharmacology.

Case Study 2: Development of GnRH Derivatives

Research involving the synthesis of GnRH derivatives has highlighted the potential utility of this compound as a scaffold for creating more effective hormonal therapies. These derivatives have shown promise in clinical settings for managing reproductive health issues, illustrating the compound's relevance beyond basic research into practical applications .

Mechanism of Action

Antho-rwamide I exerts its effects by acting directly on endodermal muscles in sea anemones. It induces slow contractions without exciting electrical activity in known conducting systems, suggesting that it may act directly on the muscle . The molecular targets and pathways involved include specific receptors on the muscle cells that respond to the peptide, leading to muscle contraction .

Comparison with Similar Compounds

Antho-rwamide I is similar to other anthozoan neuropeptides such as Antho-rwamide II and Antho-RFamide. it is unique in its specific amino acid sequence and its resistance to nonspecific aminopeptidases . This resistance increases its stability after neuronal release, making it more effective in its biological role .

Similar compounds include:

Antho-rwamide II: Another neuropeptide from sea anemones with a slightly different amino acid sequence.

Antho-RFamide: A neuropeptide that also induces muscle contractions but has different effects on conducting systems.

Biological Activity

pGlu-Ser-Leu-Arg-Trp-NH2, also known as a derivative of Gonadotropin-Releasing Hormone (GnRH), is a peptide that plays a crucial role in the regulation of reproductive hormone release. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This peptide is characterized by its unique sequence, which includes pyroglutamic acid (pGlu) at the N-terminus. It is a modified form of the natural GnRH, which is essential for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The structural modifications enhance its stability and biological potency compared to native GnRH.

The primary mechanism through which this compound exerts its effects involves binding to GnRH receptors (GnRHR) on pituitary cells. This interaction triggers a cascade of intracellular signaling pathways, predominantly involving:

- Activation of Protein Kinase C (PKC) : This leads to the mobilization of calcium ions and subsequent secretion of gonadotropins.

- Inositol Phosphate Pathway : Cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) generates inositol trisphosphate (IP3) and diacylglycerol (DAG), further activating PKC and downstream signaling pathways such as MAPK/ERK .

Hormonal Regulation

Research indicates that this compound effectively stimulates LH and FSH secretion in various animal models. Its potency can be attributed to its enhanced receptor affinity compared to other GnRH analogs. For instance, studies have shown that modifications at the N-terminal can significantly increase binding affinity and biological activity .

Antimicrobial Properties

Emerging studies suggest that certain analogs of GnRH, including this compound, may possess antimicrobial properties. This is particularly relevant in the context of developing novel antimicrobial peptides (AMPs). The structural characteristics that confer hormonal activity may also contribute to antimicrobial efficacy by disrupting bacterial membranes .

Case Studies and Research Findings

- GnRH Analog Studies : In a comparative study analyzing various GnRH analogs, this compound demonstrated superior efficacy in stimulating gonadotropin release in vitro. The study highlighted the importance of specific amino acid substitutions in enhancing biological activity .

- Antimicrobial Activity Assessment : A recent investigation into the antimicrobial properties of several peptide sequences found that modifications similar to those in this compound resulted in peptides with significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential dual functionality as both a hormone regulator and an antimicrobial agent .

- Clinical Implications : The potential application of this compound in treating reproductive disorders has been explored. Its ability to modulate gonadotropin levels could be beneficial in conditions such as hypogonadism or infertility .

Data Tables

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing pGlu-Ser-Leu-Arg-Trp-NH2, and how do they ensure peptide fidelity?

Solid-phase peptide synthesis (SPPS) is the gold standard, employing Fmoc/t-Bu chemistry to sequentially add protected amino acids. Critical steps include resin activation, coupling efficiency optimization (e.g., using HOBt/DIC), and final cleavage with TFA to remove side-chain protections. Analytical validation via HPLC-MS ensures purity (>95%) and correct mass confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

Reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) resolves impurities, while tandem mass spectrometry (LC-MS/MS) confirms sequence integrity. Key parameters include retention time consistency, mass accuracy (≤5 ppm error), and UV absorbance at 214 nm for backbone detection .

Q. What are the primary biological targets or signaling pathways associated with this compound?

Structural analogs (e.g., Gonadorelin) suggest potential interaction with G-protein-coupled receptors (GPCRs) linked to neuroendocrine regulation. Target identification requires radioligand binding assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) and selectivity against related receptors .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Use cell lines expressing putative receptors (e.g., HEK293 transfected with GPCRs) and measure second messengers (cAMP, Ca<sup>2+</sup>) via ELISA or fluorescent probes. Include positive controls (e.g., known agonists/antagonists) and dose-response curves (10<sup>−12</sup> to 10<sup>−6</sup> M) to calculate EC50/IC50 values .

Q. What databases or repositories provide structural or functional data on this peptide?

PubChem, UniProt, and ChEMBL offer curated data on peptide sequences, physicochemical properties, and bioactivity. Use CAS registry numbers or SMILES strings for precise queries, and cross-validate findings with primary literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic meta-analysis to identify confounding variables (e.g., assay conditions, peptide purity). Validate conflicting results using standardized protocols (e.g., NIH assay guidance) and orthogonal methods (e.g., SPR vs. functional assays). Prioritize studies with rigorous analytical validation .

Q. What strategies optimize the stability and bioavailability of this compound in vivo?

Modify the peptide backbone via D-amino acid substitution or cyclization to resist proteolysis. For bioavailability, employ lipidic carriers (e.g., PEGylated liposomes) or conjugation to albumin-binding motifs. Monitor pharmacokinetics using radiolabeled (e.g., <sup>3</sup>H) or fluorescent-tagged analogs .

Q. How should experimental controls be designed to account for off-target effects in receptor-binding studies?

Include:

- Negative controls : Receptor knockout cells or scrambled peptide sequences.

- Competitive controls : Excess unlabeled peptide to confirm saturable binding.

- Orthogonal validation : siRNA-mediated receptor knockdown to correlate binding with functional outcomes .

Q. What computational tools are effective for predicting the tertiary structure and dynamics of this compound?

Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) model conformational flexibility in explicit solvent. Docking software (AutoDock Vina, Schrödinger) predicts receptor interactions, but validate predictions with mutagenesis studies or cryo-EM data .

Q. How can multi-omics approaches (proteomics, transcriptomics) elucidate the downstream effects of this compound?

Integrate RNA-seq to identify differentially expressed genes and LC-MS/MS proteomics for pathway enrichment analysis (e.g., KEGG, Reactome). Use network pharmacology tools (Cytoscape) to map peptide-target interactions and prioritize hubs for functional validation .

Q. Methodological Best Practices

- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses and ensure reproducibility .

- Data Contradictions : Use PRISMA guidelines for systematic reviews and employ sensitivity analysis to assess bias .

- Instrumentation : Calibrate LC-MS systems weekly with standard peptides (e.g., angiotensin I) to maintain sensitivity .

Properties

IUPAC Name |

N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORALSSAZDWAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.